

# A Comparative Guide to Dopamine Receptor Occupancy: N-Methyl Amisulpride vs. Amisulpride

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## Compound of Interest

Compound Name: *N-Methyl Amisulpride*

Cat. No.: *B609603*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **N-Methyl Amisulpride** (also known as LB-102) and its parent compound, Amisulpride, focusing on their dopamine D2/D3 receptor occupancy. The information presented herein is synthesized from peer-reviewed clinical and preclinical studies to support research and drug development efforts in neuropsychopharmacology.

## Executive Summary

Amisulpride is an established atypical antipsychotic with a well-characterized profile of high affinity for dopamine D2 and D3 receptors.[1][2][3][4] **N-Methyl Amisulpride** (LB-102) is a novel investigational compound, an N-methylated analog of Amisulpride, also demonstrating potent D2/D3 receptor antagonism.[5][6][7][8] Emerging clinical data indicates that **N-Methyl Amisulpride** can achieve therapeutic dopamine receptor occupancy levels at significantly lower doses compared to Amisulpride.[8] This guide presents a detailed comparison of their receptor occupancy profiles, supported by experimental data, to elucidate the potential advantages and differences of the N-methylated analog.

## Quantitative Data Comparison: Dopamine Receptor Occupancy

The following tables summarize the dopamine D2/D3 receptor occupancy data for **N-Methyl Amisulpride** and Amisulpride from human Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies.

Table 1: **N-Methyl Amisulpride** (LB-102) Striatal D2/D3 Receptor Occupancy

Daily Dose (mg)	Brain Region	Occupancy (%)	Imaging Method	Radioligand	Study Population
50 (single dose)	Striatum	60-80%	PET	[11C]raclopride	Healthy Volunteers
75 (single dose)	Striatum	Not explicitly stated, but within therapeutic range	PET	[11C]raclopride	Healthy Volunteers
100 (single dose)	Striatum	Not explicitly stated, but within therapeutic range	PET	[11C]raclopride	Healthy Volunteers
50 (multiple doses)	Striatum	~70% (sustained over 24h)	PET	[11C]raclopride	Healthy Volunteers
100 (multiple doses)	Striatum	Not explicitly stated, but within therapeutic range	PET	[11C]raclopride	Healthy Volunteers

Data extracted from a Phase 1 clinical study (NCT04588129).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Amisulpride Striatal and Extrastriatal D2/D3 Receptor Occupancy

Daily Dose (mg)	Brain Region	Occupancy (%)	Imaging Method	Radioligand	Study Population
100	Striatum	12-25%	PET	[76Br]-bromolisuride	Schizophrenia Patients
200	Striatum	38-52%	PET	[76Br]-bromolisuride	Schizophrenia Patients
200-600	Striatum	16-46%	PET	[76Br]-FLB 457	Schizophrenia Patients
200-1200	Striatum	43-85% (Putamen), 67-90% (Caudate)	PET	[18F]desmethoxyfallypride	Schizophrenia Patients
406 (mean)	Striatum	56%	SPECT	[123I]epidepride	Schizophrenia Patients
500	Striatum	60%	PET	[76Br]-bromolisuride	Schizophrenia Patients
200-600	Thalamus	51-82%	PET	[76Br]-FLB 457	Schizophrenia Patients
406 (mean)	Thalamus	78%	SPECT	[123I]epidepride	Schizophrenia Patients
200-600	Temporal Cortex	53-93%	PET	[76Br]-FLB 457	Schizophrenia Patients
406 (mean)	Temporal Cortex	82%	SPECT	[123I]epidepride	Schizophrenia Patients

Data compiled from multiple independent studies.[\[1\]](#)[\[9\]](#)[\[10\]](#)

## Key Findings and Comparative Analysis

- Potency: A key finding is that **N-Methyl Amisulpride (LB-102)** at a 50 mg daily dose achieves a striatal dopamine receptor occupancy of 60-80%.[\[5\]](#)[\[6\]](#)[\[8\]](#) This is a therapeutically

relevant range that is achieved with much higher doses of Amisulpride (typically 400-800 mg for acute psychosis).[11] For instance, a mean dose of 406 mg of Amisulpride resulted in a striatal occupancy of 56%.[1][2]

- **Dosing Regimen:** The sustained receptor occupancy of **N-Methyl Amisulpride** over a 24-hour period with once-daily dosing suggests a potential for a more convenient dosing regimen compared to Amisulpride, which is often administered twice daily.[8]
- **Regional Selectivity:** Amisulpride has been shown to exhibit preferential occupancy of extrastriatal D2/D3 receptors (e.g., in the thalamus and temporal cortex) compared to the striatum, a characteristic of some atypical antipsychotics.[1][2] Data on the extrastriatal occupancy of **N-Methyl Amisulpride** is not yet as extensively published.
- **Pharmacokinetics and Pharmacodynamics:** A notable observation for **N-Methyl Amisulpride** is the significant lag between maximum plasma concentration and maximum dopamine receptor occupancy, with the latter showing less variability at steady state.[5][6]

## Experimental Protocols

The determination of dopamine receptor occupancy for both **N-Methyl Amisulpride** and Amisulpride relies on in vivo molecular imaging techniques, primarily PET and SPECT.

## Positron Emission Tomography (PET) Imaging for Receptor Occupancy

**Objective:** To quantify the in vivo binding of a drug to its target receptor.

**Protocol Outline:**

- **Subject Selection:** Participants (healthy volunteers or patients) are recruited. For patient studies, a washout period from other antipsychotic medications may be required, if ethically feasible.
- **Radioligand Selection:** A specific radioligand with high affinity for the target receptor is chosen. For D2/D3 receptors, common radioligands include [11C]raclopride, [76Br]-bromolisuride, [76Br]-FLB 457, and [18F]desmethoxyfallypride.[1][5][9]

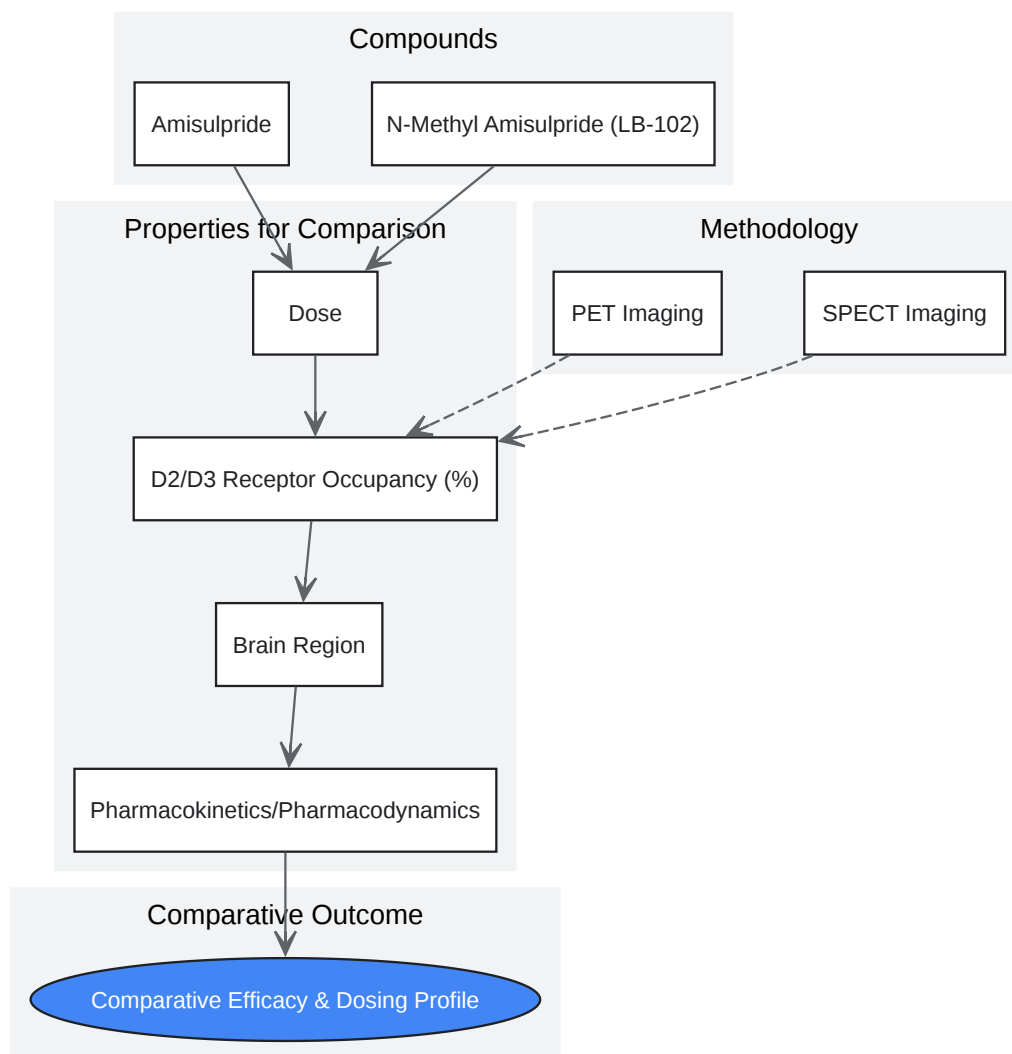
- **Baseline Scan (Drug-naïve):** A baseline PET scan is performed to measure the receptor density (binding potential, BPND) in the absence of the drug. This often involves a bolus injection of the radioligand followed by dynamic imaging for 60-90 minutes.
- **Drug Administration:** The subject is administered the drug (**N-Methyl Amisulpride** or Amisulpride) at a specific dose and for a specified duration to reach steady-state plasma concentrations.
- **Post-treatment Scan:** A second PET scan is conducted while the subject is on medication to measure the receptor availability in the presence of the drug.
- **Image Analysis:**
  - Dynamic PET data is reconstructed and corrected for attenuation and scatter.
  - Regions of interest (ROIs) are drawn on co-registered magnetic resonance imaging (MRI) scans for anatomical reference (e.g., striatum, caudate, putamen, thalamus, temporal cortex).
  - A reference region devoid of the target receptors (e.g., cerebellum) is used to estimate non-specific binding.
  - Kinetic modeling (e.g., simplified reference tissue model - SRTM) is applied to the time-activity curves of the ROIs to calculate the binding potential (BPND) at baseline and post-treatment.<sup>[2]</sup>
- **Occupancy Calculation:** Receptor occupancy (RO) is calculated as the percentage reduction in binding potential from baseline:  $RO (\%) = [(BPND\_baseline - BPND\_drug) / BPND\_baseline] \times 100$ .<sup>[12]</sup>

## Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another imaging modality used for receptor occupancy studies, often employing iodine-123 labeled radioligands such as [123I]epidepride or [123I]IBZM.<sup>[1][2][13]</sup> The principles of baseline and post-treatment scans, ROI analysis, and occupancy calculation are analogous to those in PET studies.

## Visualizations

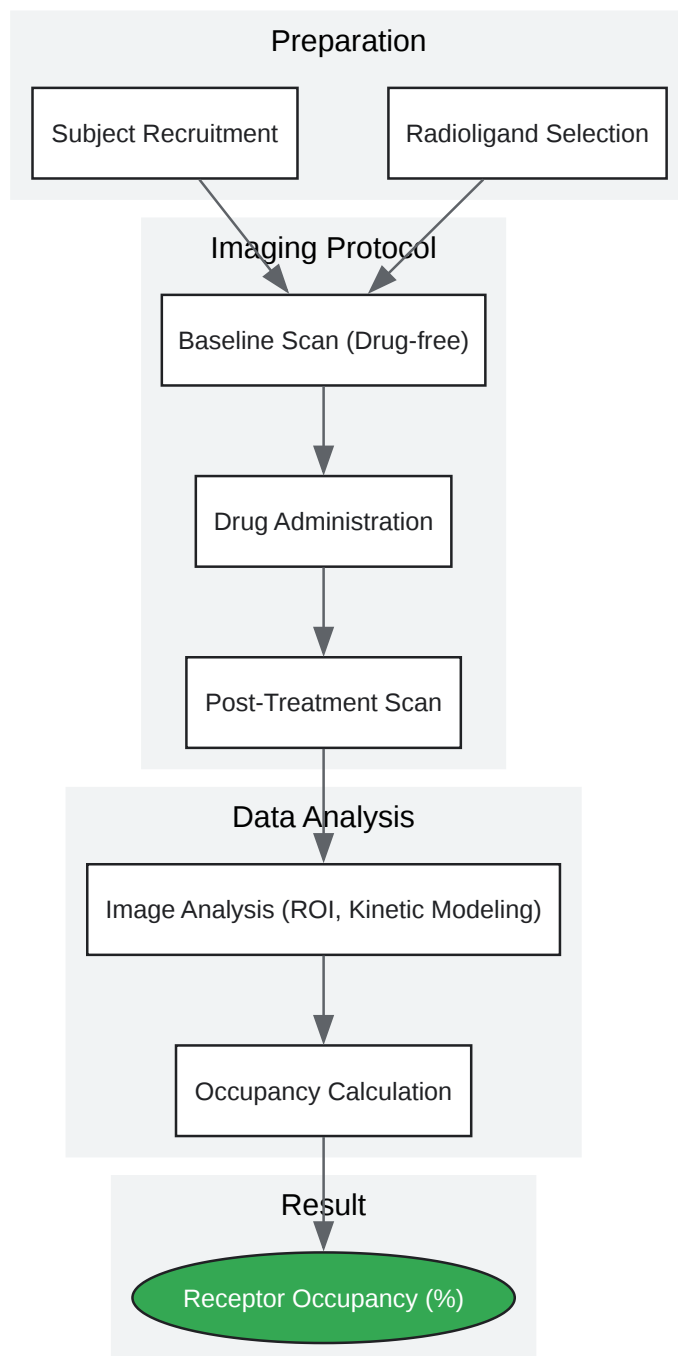
Logical Flow for Comparing N-Methyl Amisulpride and Amisulpride



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Caption: Comparison of **N-Methyl Amisulpride** and Amisulpride.

## Experimental Workflow for a Receptor Occupancy Study

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Caption: Workflow for a typical receptor occupancy study.

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